N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide
Description
Properties
Molecular Formula |
C20H18ClN3O |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C20H18ClN3O/c1-12-18(13-8-10-15(21)11-9-13)19(24-20(25)14-6-7-14)23-17-5-3-2-4-16(17)22-12/h2-5,8-11,14,18H,6-7H2,1H3,(H,23,24,25) |
InChI Key |
WBSPRKDPGUYRBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)Cl)NC(=O)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with α,β-Unsaturated Ketones
Example Procedure (adapted from [EP4212522A1]):
-
Reactants : o-Phenylenediamine (1.0 equiv), 4-chlorophenyl vinyl ketone (1.2 equiv).
-
Conditions : Reflux in toluene with catalytic p-toluenesulfonic acid (PTSA, 5 mol%) under argon.
Key Observations :
Alternative Route via Schiff Base Formation
Example Procedure (adapted from [RU2155587C2]):
-
Reactants : o-Phenylenediamine, 4-chlorobenzaldehyde (1.1 equiv).
-
Conditions : Stirred in ethanol at 60°C for 12 hours, followed by reduction with NaBH₄.
Functionalization of the Benzodiazepine Core
Methylation at Position 4
Method : Alkylation using methyl iodide.
Example Procedure :
Carboxylic Acid Activation
Method : Cyclopropanecarboxylic acid is activated as an acyl chloride.
Example Procedure :
Amide Coupling
Method : Reaction of the acyl chloride with the benzodiazepine amine.
Example Procedure :
Enzymatic Resolution (Optional)
Method : Lipase-mediated enantioselective amidation (from [WO2007069841A1]).
Example Procedure :
-
Enzyme : Candida antarctica lipase B (CAL-B, immobilized).
Integrated Synthetic Pathways
Single-Pot Approach
Procedure : Sequential cyclocondensation, methylation, and amidation without intermediate isolation.
Conditions :
Stepwise Synthesis
Analytical Characterization
Critical data for verifying the final compound:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 8H, aromatic), 3.12 (s, 3H, N–CH₃), 1.85–1.60 (m, 4H, cyclopropane).
Challenges and Optimization
Chemical Reactions Analysis
N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzodiazepine derivatives.
Scientific Research Applications
N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of anxiety and seizure disorders.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide involves its interaction with the central nervous system. It binds to specific receptors in the brain, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to the compound’s anxiolytic and anticonvulsant effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Structure: Cyclopropane carboxamide core with diethylamine, phenyl, and 4-methoxyphenoxy substituents.
- Synthesis : Prepared via procedure B with 78% yield, yielding a diastereomeric mixture (dr 23:1) .
- Key Differences: The absence of a benzodiazepine ring and presence of a 4-methoxyphenoxy group distinguish this compound. The methoxy group may enhance solubility compared to the target’s chlorophenyl moiety.
N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanecarboxamide
- Structure : Cyclopropanecarboxamide linked to a complex heterocyclic system (pyrrolotriazolopyrazine) and cyclopentane.
Agrochemical Analogues
Cyprazole (N-[5-(2-chloro-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide)
- Structure : Thiadiazole core with a chlorodimethylethyl group.
- Application : Registered as a pesticide, highlighting the role of cyclopropanecarboxamide in agrochemical design .
- Comparison : The thiadiazole ring confers different electronic properties compared to the benzodiazepine core, likely influencing environmental stability and target selectivity.
Cyprofuram (±)-α-[N-(3-chlorophenyl)cyclopropanecarboxamido]γ-butyrolactone
Data Table: Comparative Overview of Key Compounds
Biological Activity
N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide is a complex organic compound belonging to the benzodiazepine family. Its unique structure contributes to its diverse pharmacological activities, particularly in the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H18ClN3O, with a molecular weight of 351.8 g/mol. The compound features a benzodiazepine core with a cyclopropanecarboxamide moiety, which enhances its biological activity.
The biological activity of this compound is primarily attributed to its interaction with gamma-aminobutyric acid (GABA) receptors in the CNS. By modulating neurotransmitter systems, it enhances inhibitory neurotransmission, leading to its anxiolytic and anticonvulsant effects. Research indicates that it may also influence other neurotransmitter systems, contributing to its therapeutic effects in anxiety and seizure disorders .
Pharmacological Activities
The compound exhibits several pharmacological activities:
- Anxiolytic Effects : It demonstrates calming effects on the CNS, making it a candidate for treating anxiety disorders.
- Anticonvulsant Properties : Its interaction with GABA receptors suggests potential effectiveness in managing seizure disorders.
- Sedative Effects : Similar to other benzodiazepines, it may induce sedation.
Comparative Analysis with Other Benzodiazepines
To better understand the unique aspects of this compound, a comparison with other known benzodiazepines is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Diazepam | Classic benzodiazepine structure | Widely used anxiolytic with established clinical use |
| Clonazepam | Contains a nitro group | Potent anticonvulsant properties |
| Lorazepam | Lacks a methyl group at position 4 | Shorter duration of action compared to others |
The unique cyclopropanecarboxamide moiety and the 4-chlorophenyl substitution may confer distinct pharmacological properties not observed in traditional benzodiazepines .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant binding affinity for GABA receptors. A study reported that this compound enhances GABAergic transmission, which is crucial for its anxiolytic and anticonvulsant activities .
In Vivo Studies
Animal studies have shown that administration of this compound leads to reduced anxiety-like behavior in models such as the elevated plus maze and open field tests. These findings support its potential as an effective anxiolytic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
